Head-to-Head Potency: Conduritol B-Aziridine vs. Conduritol B Epoxide on Recombinant Human GBA
In a direct head-to-head comparison using fluorogenic substrate assay with recombinant human GBA (Imiglucerase) at 3 h incubation, the aziridine analog (conduritol B-aziridine, compound 14) demonstrated greater inhibitory potency than its epoxide counterpart CBE (compound 13). The aziridine achieved an IC50 of 1.63 ± 0.07 µM versus 2.63 ± 0.34 µM for CBE—a 1.6-fold improvement in potency [1]. However, the aziridine exhibited increased off-target activity against GBA2 (IC50 = 10.79 ± 3.30 µM vs. 105.3 ± 5.85 µM for CBE), yielding a GBA2/GBA selectivity ratio of 6.6 compared to 40 for CBE [1]. The reduced selectivity of the parent aziridine is notable but can be addressed through N-functionalisation; the xylose-configured cyclophellitol aziridine 2 achieves a GBA2/GBA ratio of 22 at 3 h [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human GBA and selectivity over GBA2 |
|---|---|
| Target Compound Data | Conduritol B-aziridine (14): IC50 rhGBA = 1.63 ± 0.07 µM; IC50 GBA2 = 10.79 ± 3.30 µM; GBA2/GBA ratio = 6.6 |
| Comparator Or Baseline | Conduritol B epoxide, CBE (13): IC50 rhGBA = 2.63 ± 0.34 µM; IC50 GBA2 = 105.3 ± 5.85 µM; GBA2/GBA ratio = 40 |
| Quantified Difference | ~1.6-fold more potent on GBA; ~9.8-fold more potent on GBA2; ~6.1-fold lower GBA2/GBA selectivity ratio |
| Conditions | Recombinant human GBA (Imiglucerase), fluorogenic substrate assay, 3 h incubation at 37°C, pH 5.8 |
Why This Matters
For users requiring a GBA inactivator that is more potent than CBE and whose selectivity can subsequently be refined by N-derivatisation, conduritol aziridine offers an entry point that CBE cannot provide.
- [1] Su Q, Schröder SP, Lelieveld LT, Ferraz MJ, Verhoek M, Boot RG, Overkleeft HS, Aerts JMFG, Artola M, Kuo C-L. Xylose-Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase. ChemBioChem. 2021;22(21):3090-3098. Table 2. doi:10.1002/cbic.202100396. View Source
